4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Difluorocyclopentane Ring: The difluorocyclopentane ring is synthesized through a series of reactions involving fluorination and cyclization.
Coupling Reaction: The protected amino group is then coupled with the difluorocyclopentane ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Deprotection: Formation of the free amine.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-1-cubanecarboxylic acid
- rac-(3R,4R)-3-{[(Tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid is unique due to the presence of the difluorocyclopentane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H17F2NO4 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-4-6(8(15)16)5-11(7,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
HKDFWFPLDABRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.